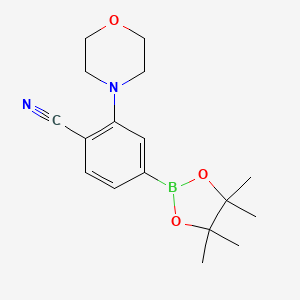

2-Morpholino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound appears to contain a morpholino group and a tetramethyl dioxaborolane group attached to a benzonitrile . The morpholino group is a common feature in many pharmaceuticals and biologically active compounds. The tetramethyl dioxaborolane group is often used in organic synthesis, particularly in Suzuki coupling reactions .

Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the morpholino, benzonitrile, and tetramethyl dioxaborolane groups .Chemical Reactions Analysis

The tetramethyl dioxaborolane group is known to participate in borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its morpholino, benzonitrile, and tetramethyl dioxaborolane groups .Aplicaciones Científicas De Investigación

Reaction Mechanisms and Synthesis

1. Formation of Benzoxaboroles A study by Sporzyński et al. (2005) highlights the reaction of o-formylphenylboronic acid with morpholine, leading to the formation of 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole. This compound is significant in organic chemistry for its unique structure and potential in further chemical transformations. The study provides insight into the solid-state structure of the compound, showcasing the typical hydrogen-bonded dimer motif with a planar benzoxaborole fragment (Sporzyński, Lewandowski, Rogowska, & Cyrański, 2005).

2. Physicochemical Properties and Computational Analysis Research by Jezierska et al. (2010) delves into the physicochemical properties of benzoxaborole derivatives through a combination of spectroscopic and computational approaches. This research is crucial for understanding the receptor activity of these compounds toward sugars in aqueous solutions and provides a foundation for developing new compounds with tailored properties (Jezierska, Panek, Żukowska, & Sporzyński, 2010).

3. Synthesis and Characterization of Dioxaborolan-Phenoxy Compounds A study by Wu et al. (2021) focuses on the synthesis and structural characterization of compounds related to 2-Morpholino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. This research highlights the importance of these compounds in synthesizing materials with potential applications in various fields, including materials science and pharmaceuticals (Wu, Chen, Chen, & Zhou, 2021).

Mecanismo De Acción

Target of Action

Boronic acid derivatives are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

It’s worth noting that boronic acid derivatives, such as this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid derivative forms a complex with a palladium catalyst, which then facilitates the formation of new carbon-carbon bonds .

Biochemical Pathways

The formation of new carbon-carbon bonds via suzuki-miyaura cross-coupling reactions can lead to the synthesis of various biologically active compounds, potentially affecting multiple biochemical pathways .

Pharmacokinetics

The bioavailability of boronic acid derivatives can be influenced by factors such as their stability, solubility, and the presence of transporters in the body .

Result of Action

The ability of boronic acid derivatives to form new carbon-carbon bonds can lead to the synthesis of various biologically active compounds, potentially resulting in diverse molecular and cellular effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature . .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-morpholin-4-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BN2O3/c1-16(2)17(3,4)23-18(22-16)14-6-5-13(12-19)15(11-14)20-7-9-21-10-8-20/h5-6,11H,7-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZIOXQUWUAJDAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~6~-(2-chlorobenzyl)-N~4~-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2968682.png)

![Methyl 2-[6-methoxy-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2968683.png)

![5-Methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2968688.png)

![1-(1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)ethanone](/img/structure/B2968692.png)

![(5-Fluoropyridin-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2968695.png)

![5-bromo-N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2968697.png)

![3-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2968702.png)